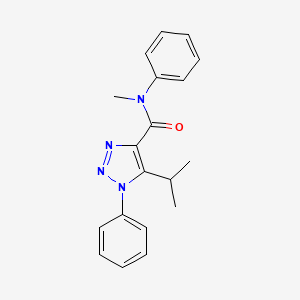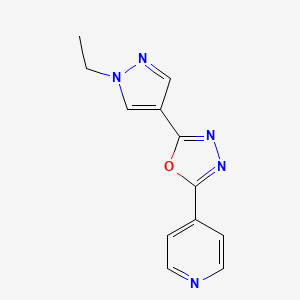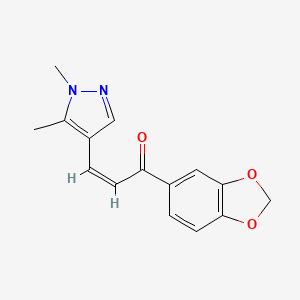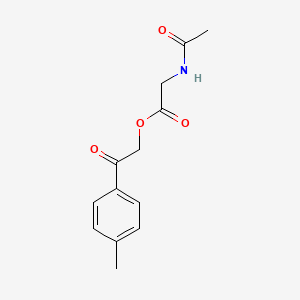
N-methyl-N,1-diphenyl-5-propan-2-yltriazole-4-carboxamide
Übersicht
Beschreibung
N-methyl-N,1-diphenyl-5-propan-2-yltriazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a triazole ring substituted with a methyl group, two phenyl groups, and a propan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N,1-diphenyl-5-propan-2-yltriazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (I) salts, such as copper (I) iodide, under mild conditions.
Substitution Reactions: The introduction of the methyl, phenyl, and propan-2-yl groups can be achieved through various substitution reactions. For example, the phenyl groups can be introduced via Friedel-Crafts alkylation using benzene and an appropriate alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the triazole derivative with an appropriate amine, such as methylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Common industrial methods include:
Batch Synthesis: This involves the stepwise addition of reagents in a controlled environment, followed by purification and isolation of the final product.
Continuous Flow Synthesis: This method allows for the continuous addition of reagents and removal of products, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N,1-diphenyl-5-propan-2-yltriazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
N-methyl-N,1-diphenyl-5-propan-2-yltriazole-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Research: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, and cellular processes.
Industrial Applications: The compound may find use in the production of specialty chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of N-methyl-N,1-diphenyl-5-propan-2-yltriazole-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecule. The presence of the methyl, phenyl, and propan-2-yl groups can influence the compound’s binding affinity, selectivity, and overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-N,1-diphenyl-4-carboxamide: Lacks the propan-2-yl group, which may affect its chemical and biological properties.
N-methyl-N,1-diphenyl-5-methyltriazole-4-carboxamide: Contains a methyl group instead of a propan-2-yl group, leading to differences in steric and electronic effects.
N-methyl-N,1-diphenyl-5-ethyltriazole-4-carboxamide: Contains an ethyl group instead of a propan-2-yl group, which may influence its reactivity and interactions.
Uniqueness
N-methyl-N,1-diphenyl-5-propan-2-yltriazole-4-carboxamide is unique due to the specific combination of substituents on the triazole ring. The presence of the propan-2-yl group can enhance the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability. Additionally, the specific arrangement of substituents can lead to unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
N-methyl-N,1-diphenyl-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-14(2)18-17(19(24)22(3)15-10-6-4-7-11-15)20-21-23(18)16-12-8-5-9-13-16/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLJGTMNHYSGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(4-chlorophenyl)thio]methyl}-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4651447.png)

![1-[2,6-Di(propan-2-yl)phenyl]-3-(3-methoxypropyl)thiourea](/img/structure/B4651463.png)
![4-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-methylglycyl}amino)benzamide](/img/structure/B4651482.png)
![methyl 2-{5-[(2-methoxyphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4651485.png)

![Ethyl 4-[7-(3,5-difluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B4651503.png)

![2,3-dimethyl-1-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]-1H-indole](/img/structure/B4651517.png)
![N-[3-(4-bromophenyl)-2-(2-furoylamino)acryloyl]glycine](/img/structure/B4651538.png)
![methyl (4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetate](/img/structure/B4651542.png)
![N-(3-methoxypropyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4651544.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{4-[(6-ETHYL-2-OXO-2H-CHROMEN-4-YL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B4651552.png)
![1-[2-(1-naphthyloxy)propanoyl]pyrrolidine](/img/structure/B4651555.png)
